
N'-(Methylsulfamoyl)propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-(Methylsulfamoyl)propane-1,3-diamine” is a chemical compound with the molecular formula C4H13N3O2S. It’s similar to “N,N -Dimethyl-1,3-propanediamine”, which is a colorless liquid with a fishy odor .
Synthesis Analysis
While specific synthesis methods for “N’-(Methylsulfamoyl)propane-1,3-diamine” are not available, 1,3-diamines, in general, are significant motifs in natural products and serve as building blocks in synthetic organic chemistry .Applications De Recherche Scientifique
Downstream Processing of Biologically Produced Diols
1,3-Propanediol, a compound related to the context of N'-(Methylsulfamoyl)propane-1,3-diamine, is highlighted for its wide range of applications and is primarily produced biologically. The review by Zhi-Long Xiu and A. Zeng (2008) emphasizes the significance of downstream processing in the microbial production of diols like 1,3-propanediol. It discusses the cost implications and technological challenges of separation and purification processes, suggesting areas for future improvement such as aqueous two-phase extraction and pervaporation to enhance yield, purity, and energy efficiency (Zhi-Long Xiu & A. Zeng, 2008).
Catalytic Conversion to 1,3-Propanediol
Another study focuses on the catalytic conversion of glycerol to 1,3-propanediol, a process relevant to the chemical industry. The review by Alisson Dias da Silva Ruy et al. (2020) explores the efficiency of heterogeneous catalysts in this conversion, indicating the potential for significant industrial competitiveness. It highlights the role of catalysts like platinum, iridium, and copper in improving the process's selectivity and activity (Alisson Dias da Silva Ruy et al., 2020).
Perspectives on Hydrogen Storage
Additionally, research on hydrogen storage technologies, including the use of organic compounds as hydrogen carriers, provides an indirect link to the chemical applications of compounds like this compound. The study by A. Bourane et al. (2016) evaluates different classes of compounds for their suitability as hydrogen storage mediums, mentioning the relevance of cycloalkanes and highlighting the challenges of achieving high hydrogen content and addressing cost and synthesis issues (A. Bourane et al., 2016).
Propriétés
IUPAC Name |
N'-(methylsulfamoyl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13N3O2S/c1-6-10(8,9)7-4-2-3-5/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCRPDVOORWVQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)NCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Cyclopentyl-4-[(dimethylsulfamoylamino)methyl]-1-oxophthalazine](/img/structure/B2604018.png)
![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2604019.png)
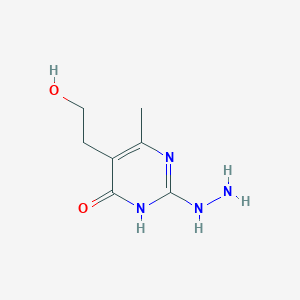

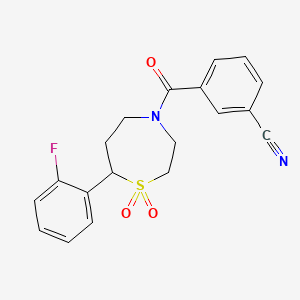

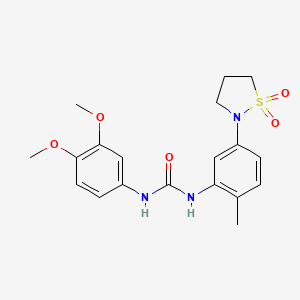
![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-propyloxamide](/img/structure/B2604025.png)

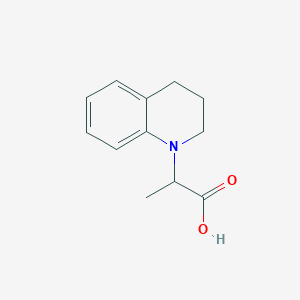
![{[1-(2-chlorobenzyl)-4-formyl-3-methyl-1H-pyrazol-5-yl]thio}acetic acid](/img/structure/B2604032.png)

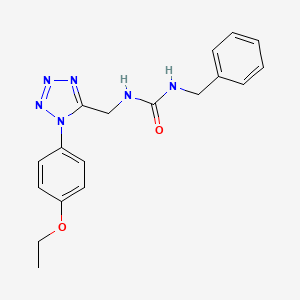
![5-(4-ethoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2604038.png)
